molecular formula C23H17BrN2 B1315377 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) CAS No. 540729-21-3

3,3'-((4-Bromophenyl)methylene)bis(1H-indole)

Cat. No.: B1315377
CAS No.: 540729-21-3
M. Wt: 401.3 g/mol
InChI Key: DKGCBPXXSGYHFV-UHFFFAOYSA-N
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Description

3,3’-((4-Bromophenyl)methylene)bis(1H-indole): is a compound belonging to the bis(indolyl)methane family. These compounds are characterized by the presence of two indole units connected via a methylene bridge to a substituted aromatic ring. The indole moiety is a significant heterocyclic system in natural products and drugs, known for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) typically involves the condensation of indole with an aromatic aldehyde, in this case, 4-bromobenzaldehyde. The reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid. A green synthesis approach involves using deep eutectic solvents and electrochemical methods, which offer mild reaction conditions and high yields .

Industrial Production Methods: Industrial production methods for bis(indolyl)methane derivatives often utilize metal catalysts to improve yield and reduce reaction times. Catalysts such as RuCl3, NiI2, and hydrated ferric sulfate have been reported to be effective .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(indolyl)methane derivatives can undergo oxidation reactions, often resulting in the formation of quinonoid structures.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products:

    Oxidation: Quinonoid bis(indolyl)methanes.

    Reduction: Dihydro bis(indolyl)methanes.

    Substitution: Halogenated bis(indolyl)methanes.

Mechanism of Action

The biological activity of 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) is primarily attributed to its ability to interact with various molecular targets. The indole moiety can bind to multiple receptors, enzymes, and DNA, influencing cellular pathways and processes. For instance, it can inhibit enzymes like human carboxylesterase 2, which plays a role in drug metabolism .

Comparison with Similar Compounds

  • 3,3’-((4-Methoxyphenyl)methylene)bis(1H-indole)
  • 3,3’-((4-Chlorophenyl)methylene)bis(1H-indole)
  • 3,3’-((4-Methylphenyl)methylene)bis(1H-indole)

Uniqueness: The presence of the 4-bromophenyl group in 3,3’-((4-Bromophenyl)methylene)bis(1H-indole) imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from other bis(indolyl)methane derivatives with different substituents .

Properties

IUPAC Name

3-[(4-bromophenyl)-(1H-indol-3-yl)methyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2/c24-16-11-9-15(10-12-16)23(19-13-25-21-7-3-1-5-17(19)21)20-14-26-22-8-4-2-6-18(20)22/h1-14,23,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGCBPXXSGYHFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=CC=C(C=C3)Br)C4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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